molecular formula C16H9Cl2FN2OS B13378603 (5E)-2-(2,3-dichloroanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-(2,3-dichloroanilino)-5-[(2-fluorophenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B13378603
M. Wt: 367.2 g/mol
InChI Key: XUZTWLXIMCALFG-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,3-dichlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. The presence of both chlorine and fluorine atoms in the structure enhances its pharmacological potential, making it a compound of interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-dichlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dichloroaniline with 2-fluorobenzaldehyde in the presence of a suitable catalyst. This is followed by cyclization with thioglycolic acid to form the thiazolidinone ring . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid, and the use of a base like sodium acetate to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-dichlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,3-dichlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,3-dichlorophenyl)imino]-5-(2-fluorobenzylidene)-1,3-thiazolidin-4-one involves its interaction with various

Properties

Molecular Formula

C16H9Cl2FN2OS

Molecular Weight

367.2 g/mol

IUPAC Name

(5E)-2-(2,3-dichlorophenyl)imino-5-[(2-fluorophenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H9Cl2FN2OS/c17-10-5-3-7-12(14(10)18)20-16-21-15(22)13(23-16)8-9-4-1-2-6-11(9)19/h1-8H,(H,20,21,22)/b13-8+

InChI Key

XUZTWLXIMCALFG-MDWZMJQESA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)F

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.